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Compound of Interest
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Cat. No.: B1147650 Get Quote

Abstract
ER-176, chemically known as (R)-N-sec-butyl-4-(2-chlorophenyl)-N-methylquinazoline-2-

carboxamide, is a second-generation radioligand designed for Positron Emission Tomography

(PET) imaging of the 18 kDa translocator protein (TSPO). TSPO is a promising biomarker for

neuroinflammation as its expression is significantly upregulated in activated microglia and

astrocytes. A key advantage of ER-176 is its reduced sensitivity to the common single

nucleotide polymorphism (rs6971) in the TSPO gene, which allows for more consistent imaging

across different patient populations. This technical guide provides a comprehensive overview of

the chemical structure, properties, experimental protocols, and the associated signaling

pathways of ER-176.

Chemical Structure and Properties
ER-176 is a quinazoline carboxamide derivative. Its chemical structure is presented below:

Chemical Name: (R)-N-sec-butyl-4-(2-chlorophenyl)-N-methylquinazoline-2-carboxamide

Molecular Formula: C22H24ClN3O

Molecular Weight: 397.90 g/mol

Physicochemical Properties
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Property Value Reference

LogP 3.8 [1]

Molar Activity 1400 ± 300 GBq/μmol [2]

Binding Affinity and In Vivo Performance
ER-176 exhibits high affinity for TSPO. While a complete set of Ki values across all human

TSPO genotypes (High-Affinity Binder - HAB, Mixed-Affinity Binder - MAB, and Low-Affinity

Binder - LAB) is not consistently reported in publicly available literature, the binding potential

(BPND) serves as a robust measure of in vivo specific binding.

Genotype
Whole-Brain BPND (Mean
± SD)

Reference

High-Affinity Binder (HAB) 4.2 ± 1.3 [3][4]

Mixed-Affinity Binder (MAB) 3.4 ± 1.4 [3]

Low-Affinity Binder (LAB) 1.4 ± 0.8 [3][5]

An IC50 value, which represents the concentration of a drug that is required for 50% inhibition

in vitro, has been reported for [11C]ER176 as 5.94 nM.[6] For comparison, a fluorine-18

labeled analog, [18F]BIBD-239, showed an IC50 of 5.24 nM.[6]

Experimental Protocols
Radiosynthesis of [11C]ER176
The radiosynthesis of [11C]ER176 is typically achieved through the methylation of the N-

desmethyl precursor using [11C]methyl iodide ([11C]CH3I) or [11C]methyl triflate

([11C]CH3OTf).

Precursor: (R)-N-sec-butyl-4-(2-chlorophenyl)quinazoline-2-carboxamide

Radiolabeling Agent: [11C]CH3I or [11C]CH3OTf

General Procedure:
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Production of [11C]CO2: [11C]CO2 is produced via the 14N(p,α)11C nuclear reaction in a

cyclotron.

Conversion to [11C]CH3I: The [11C]CO2 is converted to [11C]CH3I in a two-step, one-pot

synthesis.

Methylation Reaction: The N-desmethyl precursor is dissolved in a suitable solvent (e.g.,

DMF) and reacted with [11C]CH3I in the presence of a base (e.g., NaOH). The reaction is

typically carried out at an elevated temperature.

Purification: The reaction mixture is purified using reverse-phase high-performance liquid

chromatography (HPLC).

Formulation: The collected radioactive fraction is reformulated in a physiologically compatible

solution (e.g., saline with a small percentage of ethanol) for injection.

A detailed protocol for the synthesis can be found in publications by Mixdorf et al. (2021).[2][7]

Human PET Imaging Protocol with [11C]ER176
This protocol provides a general framework for conducting human brain PET imaging studies

with [11C]ER176.

Patient Preparation:

Obtain informed consent from all participants.

Subjects should fast for at least 4 hours prior to the scan.

An intravenous catheter is inserted for radiotracer injection and, if required, for arterial blood

sampling.

Radiotracer Administration and PET Scan Acquisition:

A bolus injection of [11C]ER176 (typically 370-740 MBq) is administered intravenously.

Dynamic PET scanning is initiated simultaneously with the injection and continues for 90-120

minutes.
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Data are acquired in 3D list mode and reconstructed into a series of time frames.

Arterial Blood Sampling (for full kinetic modeling):

Arterial blood samples are collected frequently in the initial minutes after injection, with the

sampling frequency decreasing over time.

Blood samples are analyzed for whole blood and plasma radioactivity.

Metabolite analysis is performed on plasma samples to determine the fraction of

unmetabolized parent radiotracer over time.

Data Analysis:

PET data are corrected for attenuation, scatter, and radioactive decay.

Regions of interest (ROIs) are delineated on co-registered magnetic resonance imaging

(MRI) scans.

Time-activity curves (TACs) for each ROI are generated.

Kinetic modeling (e.g., two-tissue compartment model) is applied to the TACs and the arterial

input function to estimate the total distribution volume (VT), which is an indicator of

radiotracer binding. The binding potential (BPND) can then be calculated.

Biodistribution Study Protocol
This protocol outlines a general procedure for assessing the whole-body biodistribution of

[11C]ER176 in preclinical models.

Animal Handling:

Studies are typically conducted in rodents (mice or rats).

Animals are anesthetized for the duration of the experiment.

Radiotracer Administration and Tissue Collection:

A known amount of [11C]ER176 is injected intravenously (e.g., via the tail vein).
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At predefined time points post-injection (e.g., 2, 15, 30, 60, and 120 minutes), animals are

euthanized.

Blood and various organs and tissues (e.g., brain, heart, lungs, liver, kidneys, spleen,

muscle, bone) are collected.

Radioactivity Measurement and Data Analysis:

The collected tissues are weighed, and the radioactivity is measured using a gamma

counter.

The percentage of the injected dose per gram of tissue (%ID/g) is calculated for each organ

at each time point.

Time-activity curves can be generated for each organ to visualize the uptake and clearance

of the radiotracer.

Signaling Pathways
ER-176 exerts its effects by binding to TSPO, which is located on the outer mitochondrial

membrane of activated glial cells. TSPO is implicated in several cellular processes, and its

upregulation is a hallmark of neuroinflammation. The binding of a ligand like ER-176 can

modulate these processes.

TSPO in Neuroinflammation
Neuroinflammatory stimuli, such as lipopolysaccharide (LPS), lead to the activation of

microglia. This activation results in a significant increase in the expression of TSPO on the

mitochondrial membrane.

Neuroinflammatory Stimuli Microglia

e.g., LPS, Aβ oligomers Resting MicrogliaActivation Activated Microglia TSPO Upregulation
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Click to download full resolution via product page

Microglial activation and TSPO upregulation.

Downstream Signaling of TSPO Activation
Once upregulated, TSPO is thought to influence several downstream pathways. While the

precise mechanisms are still under investigation, interactions with key inflammatory signaling

cascades have been proposed. The binding of ER-176 to TSPO allows for the visualization of

this process and may also have modulatory effects.
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Potential downstream signaling of TSPO.

Conclusion
ER-176 is a valuable tool for the in vivo investigation of neuroinflammation through PET

imaging. Its favorable pharmacokinetic profile and reduced sensitivity to the rs6971

polymorphism make it a superior radioligand compared to earlier generations of TSPO tracers.

The experimental protocols and signaling pathway information provided in this guide are

intended to support researchers and drug development professionals in utilizing ER-176 to its

full potential in the study of neurological disorders with an inflammatory component. Further

research is warranted to fully elucidate the modulatory effects of ER-176 on TSPO signaling

and its potential as a therapeutic target.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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